Extended Elimination Half-Life of alpha-Hydroxyetizolam (8.2 h) Compared to Parent Etizolam (3.4 h) Enhances Detection Window in Forensic Toxicology
In a clinical pharmacokinetic study of healthy volunteers receiving 0.5 mg etizolam twice daily for one week, the mean elimination half-life (t1/2) of alpha-hydroxyetizolam at steady state was 8.2 hours, which is 2.4-fold longer than the parent compound etizolam (t1/2 = 3.4 hours) [1]. Plasma concentrations of alpha-hydroxyetizolam at steady state were also observed to be higher than those of etizolam [1]. This prolonged half-life translates to a significantly extended detection window in biological specimens, making alpha-hydroxyetizolam the preferred biomarker for confirming etizolam exposure in cases where the parent drug may have already been cleared.
| Evidence Dimension | Elimination half-life (t1/2) |
|---|---|
| Target Compound Data | Mean t1/2 = 8.2 hours |
| Comparator Or Baseline | Etizolam: Mean t1/2 = 3.4 hours |
| Quantified Difference | 2.4-fold longer half-life (absolute difference: +4.8 hours) |
| Conditions | Healthy human volunteers, steady-state after 0.5 mg etizolam twice daily for 1 week, plasma analysis |
Why This Matters
Procurement of alpha-hydroxyetizolam reference standard is essential for forensic and clinical laboratories requiring reliable confirmation of etizolam exposure beyond the narrow detection window of the parent drug.
- [1] Fracasso C, Confalonieri S, Garattini S, et al. Single and multiple dose pharmacokinetics of etizolam in healthy subjects. Eur J Clin Pharmacol. 1991;40(2):181-185. doi:10.1007/BF00280074 View Source
